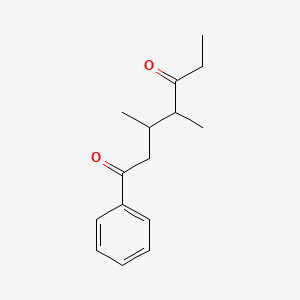

3,4-Dimethyl-1-phenylheptane-1,5-dione

Beschreibung

Eigenschaften

CAS-Nummer |

112037-77-1 |

|---|---|

Molekularformel |

C15H20O2 |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

3,4-dimethyl-1-phenylheptane-1,5-dione |

InChI |

InChI=1S/C15H20O2/c1-4-14(16)12(3)11(2)10-15(17)13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3 |

InChI-Schlüssel |

VZQWKPGDKFJCMT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C(C)C(C)CC(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds via a Lewis acid-catalyzed pathway:

- Enolate Formation : A silyl enol ether (e.g., derived from 3-methylpentane-2,4-dione) reacts with tin(II) chloride (SnCl₂), generating a tin(II) enolate intermediate.

- Conjugate Addition : The enolate attacks the β-carbon of an α,β-unsaturated ketone (e.g., 4-phenyl-3-buten-2-one), forming a new carbon-carbon bond.

- Proton Transfer and Hydrolysis : Subsequent protonation and desilylation yield the 1,5-diketone product.

Experimental Protocol

- Catalyst : SnCl₂ (10 mol%)

- Solvent : Dichloromethane (DCM) at −78°C

- Starting Materials :

- Silyl enol ether: Trimethylsilyl enolate of 3-methylpentane-2,4-dione (1.2 equiv)

- α,β-Unsaturated ketone: 4-Phenyl-3-buten-2-one (1.0 equiv)

- Reaction Time : 4–6 hours

- Yield : 68–72% (reported for analogous 1,5-diketones).

Advantages and Limitations

- Advantages : High regioselectivity, compatibility with moisture-sensitive substrates.

- Limitations : Requires low temperatures and anhydrous conditions, moderate yields.

Solvent-Free Phase Transfer Catalyzed Michael Addition

A solvent-free approach, developed by Ceylan and Gezegen, employs phase transfer catalysts (PTCs) to accelerate the Michael addition of cyclohexanone derivatives to chalcone analogs under grinding conditions.

Reaction Design

Mechanistic Insights

Performance Metrics

Grindstone Chemistry in Solvent-Free Synthesis

The "Grindstone Chemistry" method, reported by Bose et al., leverages exothermic mechanochemical reactions to synthesize 1,5-diketones without solvents.

Procedure Overview

Key Observations

- Reaction Exothermicity : Temperature rises to 50–60°C during grinding, accelerating the reaction.

- Yield : 75–80% (reported for structurally related compounds).

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethyl-1-phenylheptane-1,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethyl-1-phenylheptane-1,5-dione has several applications in scientific research:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

Medicine: The compound’s structure and reactivity make it a candidate for drug development and pharmaceutical research.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-1-phenylheptane-1,5-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The exact pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on and structural parallels:

Structural and Functional Group Analysis

Key Observations:

- Substituent Effects: Aromatic groups (e.g., benzylidene in albonoursin) correlate with antiviral activity. The phenyl group in 3,4-dimethyl-1-phenylheptane-1,5-dione may confer similar hydrophobic interactions, but its linear structure could reduce target specificity.

Research Implications and Gaps

Structural Optimization: The antiviral efficacy of cyclic diketopiperazines suggests that modifying 3,4-dimethyl-1-phenylheptane-1,5-dione’s linear backbone into a constrained system (e.g., macrocyclic diketone) could enhance bioactivity.

Substituent Screening: Introducing polar groups (e.g., hydroxyl or imidazole) to the phenyl or methyl positions might improve solubility and target engagement, as seen in compound 4 () .

Biological Testing: Prioritizing assays for antiviral, antibacterial, or anti-inflammatory activity is critical to validate hypotheses derived from structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-dimethyl-1-phenylheptane-1,5-dione, and how can its purity be validated experimentally?

- Methodology :

- Synthesis : Use a Claisen condensation between ethyl 3,4-dimethylheptanoate and phenylacetone under basic conditions (e.g., NaOEt/EtOH). Monitor reaction progress via TLC.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -/-NMR (aromatic protons at δ 7.2–7.5 ppm, diketone carbonyls at δ 200–210 ppm) .

Q. What safety protocols are critical when handling 3,4-dimethyl-1-phenylheptane-1,5-dione in laboratory settings?

- Methodology :

- Exposure Control : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation/contact (no specific toxicity data available; treat as a potential irritant).

- Emergency Measures : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline. Consult a physician and provide the SDS (CAS 112037-77-1) .

Q. How can the physical properties (e.g., solubility, melting point) of this compound inform solvent selection for reactions?

- Methodology :

- Solubility Testing : Perform in solvents like DCM, THF, and ethanol (empirical data required; diketones typically dissolve in polar aprotic solvents).

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting point (literature gaps exist; experimental determination recommended).

Advanced Research Questions

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in 3,4-dimethyl-1-phenylheptane-1,5-dione, particularly regarding stereochemistry?

- Methodology :

- Advanced NMR : - COSY and NOESY to confirm spatial proximity of methyl groups (δ 1.0–1.5 ppm) and phenyl ring orientation.

- X-ray Crystallography : Single-crystal analysis to resolve absolute configuration (if crystalline).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict IR/Raman spectra and compare with experimental data .

Q. How do steric effects from the 3,4-dimethyl groups influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with unsubstituted analogs (e.g., 1-phenylheptane-1,5-dione) in nucleophilic additions (e.g., Grignard reactions).

- Steric Maps : Generate via molecular dynamics simulations (e.g., Avogadro software) to quantify steric hindrance.

- Regioselectivity Analysis : Use -NMR to track carbonyl reactivity (downfield shifts indicate electron withdrawal).

Q. What strategies can address contradictions in reported bioactivity data for structurally similar diketones?

- Methodology :

- Meta-Analysis : Cross-reference bioassay results (e.g., antiviral IC) from analogs like diketopiperazines .

- Dose-Response Validation : Replicate studies under standardized conditions (cell lines, incubation times).

- SAR Modeling : Use QSAR to identify critical substituents (methyl groups, phenyl rings) influencing activity .

Q. How can computational chemistry predict the environmental persistence of this compound, given the lack of ecotoxicological data?

- Methodology :

- PBT Profiling : Apply EPI Suite™ to estimate biodegradation (BIOWIN models) and bioaccumulation (log ).

- Hydrolysis Pathways : Simulate pH-dependent degradation (Gaussian 09) at diketone sites.

- Comparative Analysis : Align results with structurally similar EPA-regulated diones (e.g., 1,4-dioxane derivatives) .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.